molecular formula C11H8F17NO3S B13440770 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-N-(trideuteriomethyl)octane-1-sulfonamide CAS No. 1265205-95-5

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-N-(trideuteriomethyl)octane-1-sulfonamide

Cat. No.: B13440770
CAS No.: 1265205-95-5
M. Wt: 564.27 g/mol
InChI Key: PLGACQRCZCVKGK-NCKGIQLSSA-N
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Description

This compound is a perfluorooctane sulfonamide (PFAS) derivative with a fully fluorinated carbon chain (C8F17) and a sulfonamide group substituted with deuterated alkyl chains. The nitrogen atom is bonded to a trideuteriomethyl group (-CD3) and a 1,1,2,2-tetradeuterio-2-hydroxyethyl group (-CD2CD2OH). Such isotopic labeling is often employed in tracer studies, NMR spectroscopy, or metabolic pathway analysis .

Properties

CAS No.

1265205-95-5

Molecular Formula

C11H8F17NO3S

Molecular Weight

564.27 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)-N-(trideuteriomethyl)octane-1-sulfonamide

InChI

InChI=1S/C11H8F17NO3S/c1-29(2-3-30)33(31,32)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h30H,2-3H2,1H3/i1D3,2D2,3D2

InChI Key

PLGACQRCZCVKGK-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])C([2H])([2H])O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CN(CCO)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

The compound belongs to a broader class of perfluorooctane sulfonamides, which differ in nitrogen-bound substituents. Key analogs include:

Compound Name Substituents on Nitrogen Molecular Weight (g/mol) Key Applications/Properties CAS RN
Target Compound -CD3, -CD2CD2OH ~625* Isotopic tracing, surfactant research N/A
N-Butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide -C4H9, -CH2CH2OH 599.31 Industrial surfactants, coatings 2263-09-4
N-Ethylperfluorooctane-1-sulfonamide -C2H5, -H 527.22 PFAS precursor, environmental studies 4151-50-2
N-Propyl-N-(2-hydroxyethyl)perfluorooctanesulfonamide -C3H7, -CH2CH2OH 585.29 Surfactants, polymer additives 4236-15-1
N,N-Dibutyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide -C4H9, -C4H9 611.36 Water-repellent coatings, firefighting foams 106941-92-8

*Estimated molecular weight based on deuterium substitution.

Key Differences

Deuterium Substitution: The target compound’s deuterated groups (-CD3, -CD2CD2OH) increase molecular mass and may slightly elevate boiling points compared to non-deuterated analogs due to the isotope effect . Deuterium enhances metabolic stability in biological systems, reducing rates of enzymatic cleavage (e.g., cytochrome P450-mediated oxidation) .

Hydrophilicity vs. Lipophilicity :

  • The 2-hydroxyethyl group (-CH2CH2OH or -CD2CD2OH) introduces polarity, improving water solubility relative to purely alkyl-substituted analogs (e.g., N-ethyl or N-butyl derivatives) .
  • Fluorinated chains dominate lipophilicity, making all analogs highly persistent in environmental matrices .

Environmental and Toxicological Profiles :

  • All PFAS derivatives share concerns regarding bioaccumulation and environmental persistence. However, deuterated versions may exhibit distinct toxicokinetics; for example, slower metabolism could prolong half-lives in organisms .
  • The hydroxyethyl group in the target compound and analogs (e.g., CAS 2263-09-4) may facilitate biodegradation pathways compared to fully alkylated derivatives .

Research Findings

  • Structural Similarity Analysis: Using Tanimoto coefficients (binary fingerprint comparison), the target compound shows ~85% similarity to non-deuterated hydroxyethyl analogs (e.g., CAS 2263-09-4) but <50% similarity to ethyl- or propyl-substituted PFAS due to substituent differences .
  • Applications :
    • Deuterated PFAS are critical in environmental tracer studies to monitor groundwater contamination .
    • Hydroxyethyl-substituted PFAS (e.g., CAS 4236-15-1) are used in specialty surfactants for electronics manufacturing .

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